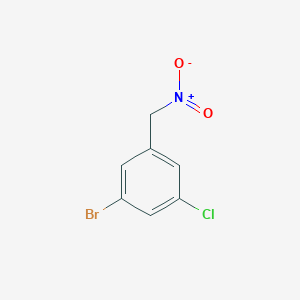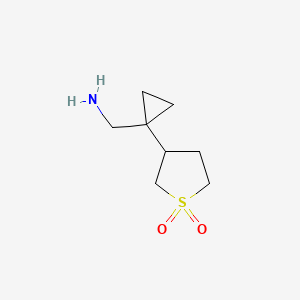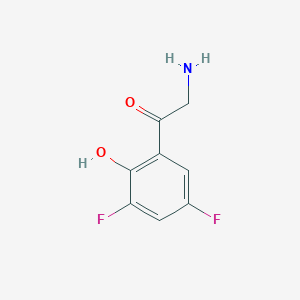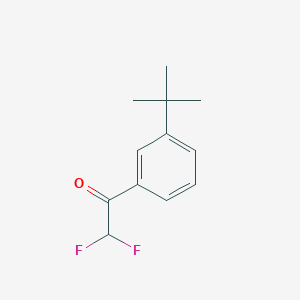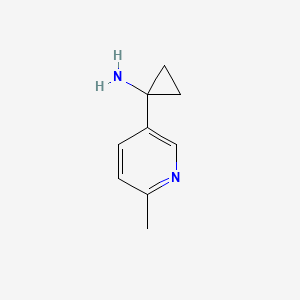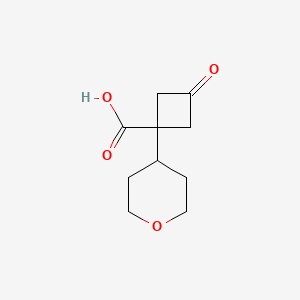
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is an organic compound characterized by a unique structure that includes an oxane ring and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid typically involves the reaction of oxane derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. For instance, the use of a base catalyst in a homogeneous medium can facilitate the grafting of oxane onto the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The purification process often includes techniques such as crystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparaison Avec Des Composés Similaires
1-(Oxan-4-yl)ethan-1-one: Shares the oxane ring structure but differs in the attached functional groups.
Tetrahydropyran derivatives: These compounds also contain an oxane ring and are used in various chemical applications.
Uniqueness: 1-(Oxan-4-yl)-3-oxocyclobutane-1-carboxylicacid is unique due to its combination of an oxane ring with a cyclobutane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-8-5-10(6-8,9(12)13)7-1-3-14-4-2-7/h7H,1-6H2,(H,12,13) |
Clé InChI |
UYWDGARLIMYJFY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2(CC(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


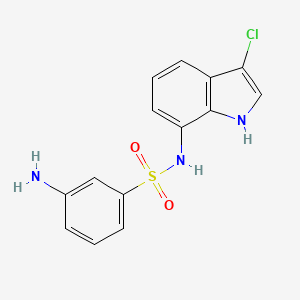
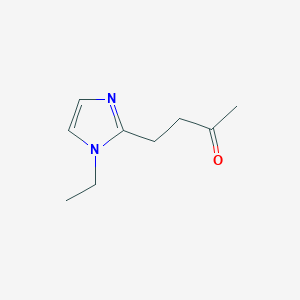
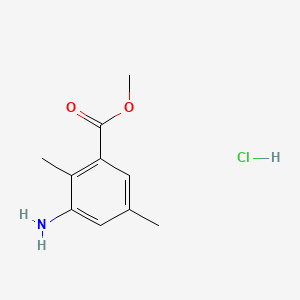
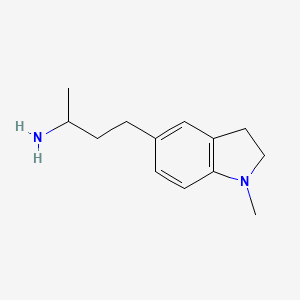
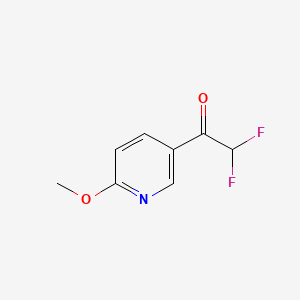
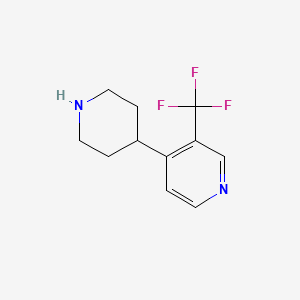
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)

